molecular formula C18H21FN2O2 B2799494 4-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide CAS No. 953996-96-8

4-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide

Cat. No.: B2799494
CAS No.: 953996-96-8
M. Wt: 316.376
InChI Key: ABJUNJGEXYNWCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a fluorine atom, a furan ring, a piperidine ring, and a benzamide group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the furan-2-ylmethyl piperidine intermediate. This intermediate can be synthesized through a nucleophilic substitution reaction between furan-2-carbaldehyde and piperidine. The resulting intermediate is then reacted with 4-fluorobenzoyl chloride in the presence of a suitable base, such as triethylamine, to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Purification techniques, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: : The fluorine atom can be oxidized to form a fluorine-containing derivative.

  • Reduction: : The benzamide group can be reduced to form an amine derivative.

  • Substitution: : The piperidine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: : Nucleophiles such as alkyl halides and amines are used, with reaction conditions typically involving polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

Major Products Formed

  • Oxidation: : Fluorinated derivatives, such as this compound oxide.

  • Reduction: : Amine derivatives, such as this compound amine.

  • Substitution: : Substituted piperidines, such as this compound alkyl or amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, 4-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide can be used as a probe to study biological systems. Its fluorine atom can be used for fluorescence imaging, allowing researchers to track its distribution and interactions within cells.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of pain management and inflammation.

Industry

In industry, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various chemical processes.

Mechanism of Action

The mechanism by which 4-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological processes. The fluorine atom can enhance the compound's binding affinity and selectivity, leading to more effective therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-(furan-2-ylmethyl)benzamide: : Similar structure but lacks the piperidine group.

  • 4-fluoro-N-(piperidin-4-ylmethyl)benzamide: : Similar structure but lacks the furan group.

  • 4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide: : Similar structure but features a sulfonamide group instead of benzamide.

Uniqueness

4-fluoro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide is unique due to the combination of the fluorine atom, furan ring, piperidine ring, and benzamide group. This combination provides a balance of reactivity, stability, and biological activity that is not found in other similar compounds.

Properties

IUPAC Name

4-fluoro-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2/c19-16-5-3-15(4-6-16)18(22)20-12-14-7-9-21(10-8-14)13-17-2-1-11-23-17/h1-6,11,14H,7-10,12-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJUNJGEXYNWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=C(C=C2)F)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.